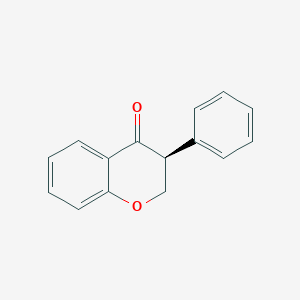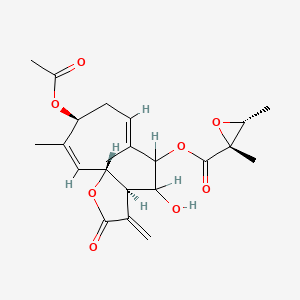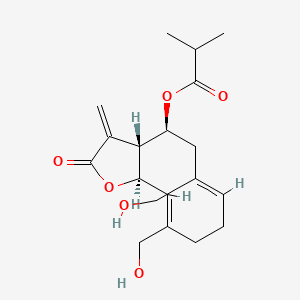![molecular formula C14H11ClN4OS B1234778 N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B1234778.png)
N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methoxy]-N'-(4-thieno[2,3-d]pyrimidinyl)methanimidamide is an organosulfur heterocyclic compound, an organic heterobicyclic compound, an organonitrogen heterocyclic compound and a thienopyrimidine.
Applications De Recherche Scientifique
Polycyclic N‐Heterocyclic Compounds
The compound N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide falls within the class of polycyclic N‐heterocyclic compounds. These compounds are significant in organic chemistry due to their extensive applications as bioactive compounds. A study by Okuda et al. (2015) explored the reactions of similar N-heterocyclic compounds, leading to new cyclization products with potential implications in various biochemical processes (Okuda, Ide, Uramaru, & Hirota, 2015).
Antimicrobial Agents
Compounds in the N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide family have shown significant antimicrobial and antimycobacterial activity, as highlighted in a study by Chambhare et al. (2003). This research synthesized similar thienopyrimidine derivatives and evaluated their effectiveness against various bacterial strains, including Gram-negative and Gram-positive bacteria (Chambhare, Khadse, Bobde, & Bahekar, 2003).
Anti-inflammatory Agents
The thieno[2,3-d]pyrimidine derivatives, closely related to the compound , have been shown to possess anti-inflammatory properties. A study by Tolba et al. (2018) synthesized a new series of these compounds and tested them as antimicrobial and anti-inflammatory agents, demonstrating their potential in therapeutic applications (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Antioxidant Activity
A study by Kotaiah et al. (2012) focused on the synthesis of N-substituted phenyl thieno[2,3-d]pyrimidin derivatives and evaluated their antioxidant activities. The research indicated that the presence of electron-donating substituents on the thienopyrimidine ring enhances radical scavenging activities, highlighting the compound's potential as an antioxidant (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Antitumor Agents
The derivatives of thieno[2,3-d]pyrimidine have shown potential as antitumor agents. A study by Toolabi et al. (2019) synthesized thieno[2,3-d]pyrimidine derivatives that exhibited significant antiproliferative activities against various cancer cell lines. These compounds induced cell death via apoptosis and could inhibit the EGFR signaling pathway (Toolabi, Moghimi, Bakhshaiesh, Salarinejad, Aghcheli, Hasanvand, Nazeri, Khalaj, Esmaeili, & Foroumadi, 2019).
Antifolate Inhibitors
The thieno[2,3-d]pyrimidine compounds have also been studied as antifolate inhibitors, which are essential in cancer treatment. Deng et al. (2009) synthesized a series of thieno[2,3-d]pyrimidines that inhibited tumor growth and targeted folate receptors. These compounds represent a distinct class of antifolates with unique mechanistic features (Deng, Zhou, Kugel Desmoulin, Wu, Cherian, Hou, Matherly, & Gangjee, 2009).
Propriétés
Formule moléculaire |
C14H11ClN4OS |
|---|---|
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |
InChI |
InChI=1S/C14H11ClN4OS/c15-11-3-1-10(2-4-11)7-20-19-9-17-13-12-5-6-21-14(12)18-8-16-13/h1-6,8-9H,7H2,(H,16,17,18,19) |
Clé InChI |
NQSVBSNDOSRTDQ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1CON/C=N/C2=C3C=CSC3=NC=N2)Cl |
SMILES |
C1=CC(=CC=C1CONC=NC2=C3C=CSC3=NC=N2)Cl |
SMILES canonique |
C1=CC(=CC=C1CONC=NC2=C3C=CSC3=NC=N2)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



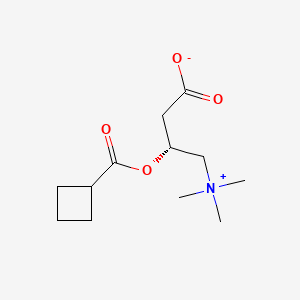
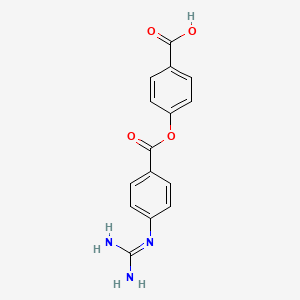
![S-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pent-3-ynethioate](/img/structure/B1234697.png)
![5-[3-(Butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1234698.png)
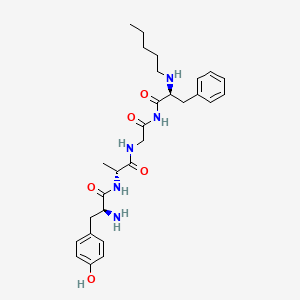
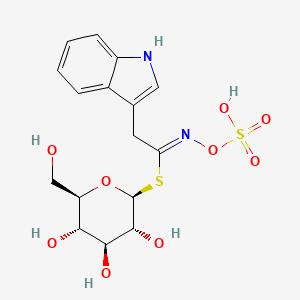
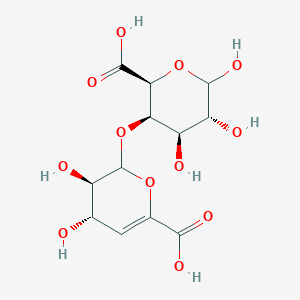
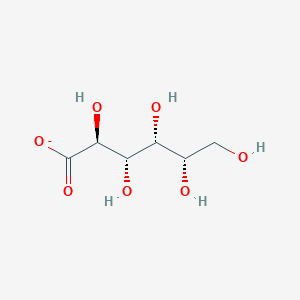

![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234711.png)
